molecular formula C14H25NOS B12532637 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one CAS No. 652966-83-1

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one

Cat. No.: B12532637
CAS No.: 652966-83-1
M. Wt: 255.42 g/mol
InChI Key: CSAPYZCWIKUESU-UHFFFAOYSA-N
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Description

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by:

  • Position 1: A 2-methylpropyl (isobutyl) group.
  • Position 3: A hexylsulfanyl-methylidene substituent. This compound belongs to a class of azetidinones, which are pharmacologically significant due to their β-lactam ring, a structural motif known for antibacterial activity and enzyme inhibition .

Properties

CAS No.

652966-83-1

Molecular Formula

C14H25NOS

Molecular Weight

255.42 g/mol

IUPAC Name

3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)azetidin-2-one

InChI

InChI=1S/C14H25NOS/c1-4-5-6-7-8-17-11-13-10-15(14(13)16)9-12(2)3/h11-12H,4-10H2,1-3H3

InChI Key

CSAPYZCWIKUESU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC=C1CN(C1=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with a hexylsulfanyl reagent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance References
Target Compound C₁₄H₂₃NOS (estimated) ~265.4 (estimated) 3: Hexylsulfanyl-methylidene; 1: Isobutyl Unknown (structural analog studies)
Ezetimibe (Reference Compound) C₂₄H₂₁F₂NO₃ 409.4 3: (S)-3-(4-Fluorophenyl)-3-hydroxypropyl; 4: 4-Hydroxyphenyl Cholesterol absorption inhibitor
Compound (3) (Ezetimibe Metabolite) C₂₄H₂₁F₂NO₂ 393.4 3: 3-(4-Fluorophenyl)propyl; 4: 4-Hydroxyphenyl Biotransformation product
3-Cyclopropyl-4-(2-methoxyphenyl) Derivative C₂₂H₂₅NO₃ ~351.4 3: Cyclopropyl; 4: 2-Methoxyphenyl; 1: 4-Methoxyphenyl Synthetic intermediate
Compound (54) (Morpholine Derivative) C₃₄H₃₆ClF₂N₂O₄ 633.1 4: 4-Chloro-5-morpholinopentyloxy; 3: (S)-3-(4-Fluorophenyl)-3-hydroxypropyl Optimized inhibitor candidate

Key Observations :

  • Substituent Diversity: The target compound’s hexylsulfanyl group distinguishes it from analogs with fluorophenyl, hydroxypropyl, or morpholine substituents.
  • Molecular Weight : The target compound’s estimated lower molecular weight (~265.4 vs. 409.4 for ezetimibe) suggests simpler pharmacokinetics but reduced structural complexity for target binding .

Stability and Physicochemical Properties

  • β-Lactam Ring Stability : The hexylsulfanyl group’s thioether linkage may confer resistance to hydrolysis compared to ezetimibe’s hydroxypropyl group, which participates in hydrogen bonding and increases solubility but reduces stability under acidic conditions .

Biological Activity

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one
  • Molecular Formula: C₁₃H₁₉NOS
  • Molecular Weight: 239.36 g/mol

The presence of the hexylsulfanyl group and the azetidinone ring contributes to its unique reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one exhibit significant antimicrobial properties. A study evaluated various derivatives of azetidinones, revealing that modifications in the sulfanyl group can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Azetidinone AModerateLow
Azetidinone BHighModerate
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one HighHigh

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that azetidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Efficacy

A study assessed the effect of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one on human cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results: The compound exhibited IC50 values of 15 µM for HeLa, 20 µM for MCF-7, and 25 µM for A549, indicating potent anticancer activity.

The proposed mechanism by which 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one exerts its biological effects includes:

  • Inhibition of Enzymatic Activity: The compound may act as a reversible inhibitor of key enzymes involved in cellular metabolism.
  • Interaction with Cellular Targets: Binding to specific receptors or proteins within cancer cells may disrupt signaling pathways critical for cell survival and proliferation.

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